molecular formula C11H10N2OS B041156 2-Amino-5-phenylthiophene-3-carboxamide CAS No. 4815-35-4

2-Amino-5-phenylthiophene-3-carboxamide

Cat. No.: B041156
CAS No.: 4815-35-4
M. Wt: 218.28 g/mol
InChI Key: UHEGYTDIDBFUJD-UHFFFAOYSA-N
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Description

Cephalothin is a first-generation cephalosporin antibiotic. It was one of the earliest cephalosporins developed and is known for its broad-spectrum antibacterial activity. Cephalothin is particularly effective against Gram-positive bacteria and some Gram-negative bacteria.

Chemical Reactions Analysis

Types of Reactions: Cephalothin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cephalothin has a wide range of applications in scientific research:

Mechanism of Action

Cephalothin exerts its antibacterial effects by inhibiting cell wall synthesis in bacteria. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition prevents the formation of a functional cell wall, leading to bacterial cell lysis and death . The primary molecular targets of cephalothin are PBPs, including D-alanyl-D-alanine carboxypeptidase and various penicillin-binding proteins .

Comparison with Similar Compounds

Uniqueness: Cephalothin is unique due to its acetoxy group at position three of the molecule, which is metabolized to desacetylcephalothin. This metabolite has a much lower activity against both Gram-positive and Gram-negative bacteria, making cephalothin distinct in its pharmacokinetic profile .

Properties

IUPAC Name

2-amino-5-phenylthiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c12-10(14)8-6-9(15-11(8)13)7-4-2-1-3-5-7/h1-6H,13H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHEGYTDIDBFUJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(S2)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60351580
Record name 2-amino-5-phenylthiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4815-35-4
Record name 2-amino-5-phenylthiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of 2-Amino-5-phenylthiophene-3-carboxamide derivatives against Mycobacterium tuberculosis?

A1: The provided abstract states that this compound derivatives were researched as potential inhibitors of the Mycobacterium tuberculosis DNA GyrB domain []. While the abstract does not delve into the specific interactions or downstream effects, it suggests that these compounds may exert their action by targeting the DNA GyrB domain, a subunit of DNA gyrase. DNA gyrase is an essential enzyme for bacterial DNA replication and is a validated target for antibacterial drug development. Further research, as detailed in the full paper (not provided), would likely elucidate the specific interactions and downstream effects of these compounds.

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